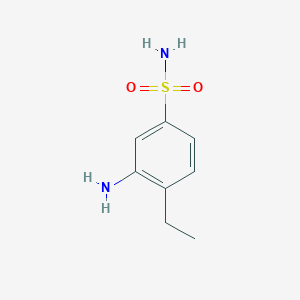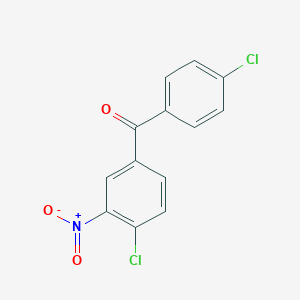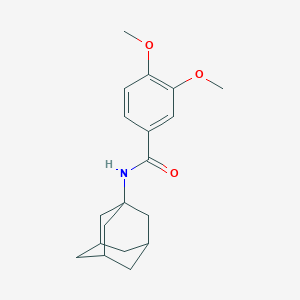
N-(1-adamantyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-3,4-dimethoxybenzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent effects on the endocannabinoid system. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has a unique adamantyl group that contributes to its high potency.
Mecanismo De Acción
The mechanism of action of N-(1-adamantyl)-3,4-dimethoxybenzamide involves binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates the endocannabinoid system, leading to the release of neurotransmitters such as dopamine and serotonin. N-(1-adamantyl)-3,4-dimethoxybenzamide has been shown to have high potency and efficacy in activating the endocannabinoid system, which contributes to its potent effects on behavior and physiology.
Efectos Bioquímicos Y Fisiológicos
N-(1-adamantyl)-3,4-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects on the body. This compound has been shown to alter neurotransmitter release, gene expression, and protein synthesis in various tissues. N-(1-adamantyl)-3,4-dimethoxybenzamide has also been shown to affect cardiovascular function, immune function, and metabolism. These effects are thought to be mediated by the activation of the endocannabinoid system by N-(1-adamantyl)-3,4-dimethoxybenzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantyl)-3,4-dimethoxybenzamide has several advantages as a tool for scientific research. This compound has high potency and efficacy in activating the endocannabinoid system, which allows for precise and reproducible effects on behavior and physiology. N-(1-adamantyl)-3,4-dimethoxybenzamide is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, there are also limitations to the use of N-(1-adamantyl)-3,4-dimethoxybenzamide in lab experiments. The high potency of this compound can lead to adverse effects on animal behavior and physiology, which can complicate the interpretation of results. Additionally, the use of synthetic cannabinoids in lab experiments is controversial due to the potential for abuse and misuse.
Direcciones Futuras
There are several future directions for research on N-(1-adamantyl)-3,4-dimethoxybenzamide and other synthetic cannabinoids. One area of interest is the development of more potent and specific synthetic cannabinoids that can be used as tools for scientific research. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on behavior and physiology. Additionally, the development of novel therapies based on the endocannabinoid system is a promising area of research that could have important implications for the treatment of a wide range of diseases and disorders.
Métodos De Síntesis
The synthesis of N-(1-adamantyl)-3,4-dimethoxybenzamide involves the reaction of 1-adamantylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base catalyst. This reaction produces N-(1-adamantyl)-3,4-dimethoxybenzamide in high yields and purity. The synthesis of this compound has been well-documented in the scientific literature, and several variations of the reaction have been developed to optimize the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-3,4-dimethoxybenzamide has been widely used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(1-adamantyl)-3,4-dimethoxybenzamide has also been used to study the effects of synthetic cannabinoids on neurotransmitter release, gene expression, and behavioral responses.
Propiedades
Número CAS |
352561-13-8 |
|---|---|
Nombre del producto |
N-(1-adamantyl)-3,4-dimethoxybenzamide |
Fórmula molecular |
C19H25NO3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H25NO3/c1-22-16-4-3-15(8-17(16)23-2)18(21)20-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21) |
Clave InChI |
IQINEFSQCFXZEN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Solubilidad |
2.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



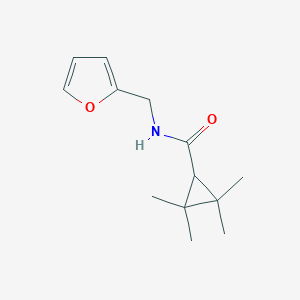
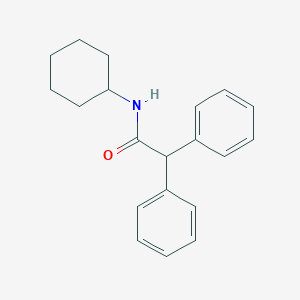
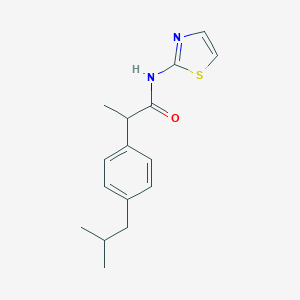
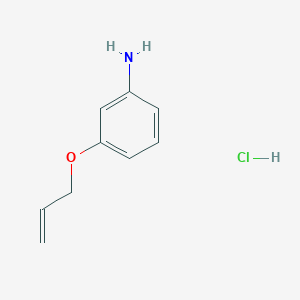
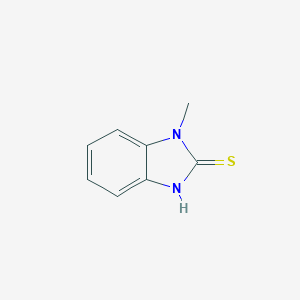
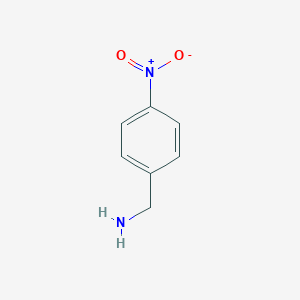
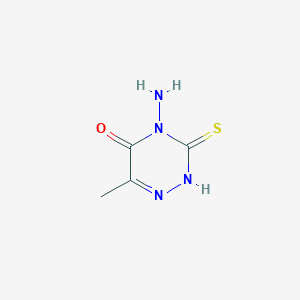


![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
